Lespedezacoumestan

Description

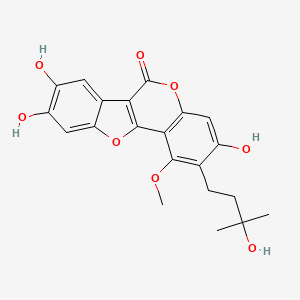

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O8 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

3,8,9-trihydroxy-2-(3-hydroxy-3-methylbutyl)-1-methoxy-[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C21H20O8/c1-21(2,26)5-4-9-11(22)7-15-17(18(9)27-3)19-16(20(25)29-15)10-6-12(23)13(24)8-14(10)28-19/h6-8,22-24,26H,4-5H2,1-3H3 |

InChI Key |

MSRCSJJZGZPZMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)OC)O |

Synonyms |

lespedezacoumestan |

Origin of Product |

United States |

Isolation and Natural Occurrence of Lespedezacoumestan

Plant Sources within the Genus Lespedeza

The primary documented sources of Lespedezacoumestan are plants belonging to the Lespedeza genus, a group of flowering plants in the legume family, Fabaceae. Research has pinpointed its presence in at least two species: Lespedeza virgata and Lespedeza bicolor.

Lespedeza virgata as a Source Organism

Scientific investigation into the chemical constituents of Lespedeza virgata has led to the successful isolation of this compound. A study focused on the aerial parts of this plant identified this compound as a novel coumestan (B1194414). nih.govacs.org This discovery underscores the significance of L. virgata as a natural source of this particular phytochemical. The research highlights the presence of this compound among other flavonoids and 2-phenylbenzofurans also isolated from the same plant material. nih.govacs.org

Isolation from Lespedeza bicolor

While this compound itself has been specifically isolated from L. virgata, the broader context of coumestan isolation from the Lespedeza genus is further illuminated by studies on Lespedeza bicolor. Research on the roots of L. bicolor has resulted in the isolation of several other new coumestans. bohrium.comnih.gov Although these are distinct molecules from this compound, their isolation from a closely related species suggests a potential for the presence of a variety of coumestans within this genus. The methodologies used in these studies provide valuable insights into the techniques applicable for isolating such compounds.

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural plant sources is a multi-step process that relies on various chromatographic techniques to separate it from a complex mixture of other plant metabolites.

The general procedure begins with the extraction of the air-dried plant material. In the case of isolating this compound from Lespedeza virgata, the aerial parts were extracted with 85% ethanol. acs.org The resulting crude extract is then subjected to a series of partitioning steps using solvents of varying polarities, such as petroleum ether, chloroform (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to create fractions with differing chemical profiles. acs.org

The n-BuOH-soluble fraction, found to contain this compound, is then further purified using column chromatography. acs.org This technique separates compounds based on their differential adsorption to a stationary phase. In the published methodology, a macroporous resin column was employed, with elution by ethanol-water mixtures of decreasing polarity to yield several sub-fractions. acs.org Final purification is often achieved through repeated column chromatography and High-Performance Liquid Chromatography (HPLC), which allows for a high degree of separation and purity. acs.org

Similarly, studies on Lespedeza bicolor that led to the isolation of other coumestans utilized chromatographic purification of a methanol (B129727) extract of the plant's roots. bohrium.comnih.gov These parallel methodologies demonstrate the utility of chromatographic techniques in the isolation of coumestans from the Lespedeza genus.

| Plant Source | Part Used | Extraction Solvent | Key Chromatographic Methods | Isolated Compound(s) of Interest |

| Lespedeza virgata | Aerial Parts | 85% Ethanol | Macroporous Resin Column Chromatography, HPLC | This compound, lespedezavirgatol (B1264130), lespedezavirgatal |

| Lespedeza bicolor | Roots | Methanol | Column Chromatography | New pterocarpans and coumestans |

Table 1. Summary of Isolation and Purification of Coumestans from Lespedeza Species

Advanced Structural Elucidation of Lespedezacoumestan

Spectroscopic Techniques for Definitive Structural Determination

Spectroscopic analysis is fundamental to the structural elucidation of natural products like Lespedezacoumestan. anu.edu.au Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides an unambiguous structural assignment. intertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon skeleton and proton environments within a molecule. sigmaaldrich.comuoguelph.ca For this compound, both ¹H and ¹³C NMR data are crucial for establishing the atom-to-atom connectivity.

Detailed analysis of the ¹H NMR spectrum reveals the chemical shifts and coupling constants of all protons, providing insights into their local electronic environment and spatial relationships with neighboring protons. Similarly, the ¹³C NMR spectrum identifies the chemical shifts of each carbon atom, indicating their hybridization and functional group association. rsc.orgresearchgate.net Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to correlate proton and carbon signals, thus piecing together the molecular framework. hmdb.ca HSQC identifies direct carbon-proton attachments, while HMBC reveals longer-range couplings (typically over two to three bonds), which is instrumental in connecting different fragments of the molecule.

No specific ¹H and ¹³C NMR chemical shift data for this compound was available in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy states. mt.comazooptics.com The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the types of chromophores present in the molecule. libretexts.orgmatanginicollege.ac.in

The UV-Vis spectrum of this compound is characterized by specific absorption bands that arise from π→π* and n→π* electronic transitions within its conjugated system. libretexts.org The position and intensity of these bands are influenced by the extent of conjugation and the presence of auxochromic groups. matanginicollege.ac.in The extended π-system of the coumestan (B1194414) core, along with its substituents, gives rise to a distinctive UV-Vis profile that aids in its identification and provides evidence for its electronic structure. technologynetworks.com

Specific UV-Vis absorption maxima (λmax) for this compound were not explicitly detailed in the provided search results. However, one study mentioned that the oxidation of a related ferrocene (B1249389) compound causes a shift in the major absorbance peak to 619 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information based on its fragmentation patterns. wikipedia.orgneu.edu.tr In the analysis of this compound, MS is used to determine its exact molecular weight, which allows for the deduction of its molecular formula. rfi.ac.uk

High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation, breaking into smaller, stable ions. wikipedia.orgslideshare.net The analysis of these fragment ions provides valuable clues about the molecule's substructures. dtic.millibretexts.org The fragmentation patterns are often predictable and can be rationalized by established mechanisms of ion chemistry, helping to confirm the proposed connectivity of the atoms. wikipedia.org

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, were not available in the search results.

Quantum Chemical Approaches to Structural Validation and Analysis

In addition to experimental techniques, computational quantum chemical methods play a significant role in validating and analyzing the structure of this compound. These theoretical approaches provide insights into the molecule's geometry, stability, and electronic properties at the atomic level.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. faccts.demdpi.com For this compound, DFT calculations, often using functionals like B3LYP, have been performed to determine its most stable three-dimensional structure. researchgate.net222.198.130

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. mdpi.com The theoretically optimized geometry can then be compared with experimental data, if available (e.g., from X-ray crystallography), to validate the structural assignment. DFT studies have confirmed the planar nature of the coumestan core and the preferred orientations of its substituent groups. researchgate.netresearchgate.net

| Computational Method | Basis Set | Purpose | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G(d) | Optimization of neutral, radical cation, radical, and anion forms. | researchgate.net |

| Density Functional Theory (DFT) - BhandHLYP | Not Specified | Study of molecular structure and radical scavenging activity. | researchgate.netdntb.gov.ua |

| MP2 | Not Specified | Confirmation of stable conformations. | dntb.gov.ua222.198.130 |

Conformational Analysis and Intramolecular Hydrogen Bonding

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, theoretical studies have explored its conformational landscape to identify the most stable conformers. researchgate.net222.198.130

Biosynthetic Pathways of Coumestans and Lespedezacoumestan

General Biosynthetic Routes to Coumestan (B1194414) Scaffolds

Coumestans are a group of naturally occurring heterocyclic compounds characterized by a tetracyclic structure, which features a coumarin (B35378) ring fused to a benzofuran (B130515) ring. researchgate.net These compounds are classified as isoflavonoids and are considered to be oxidation products of another class of isoflavonoids called pterocarpans. researchgate.net The core coumestan scaffold can be formed through several biosynthetic and synthetic routes, which provide insight into its natural formation.

A primary route involves the oxidative cyclization of 2'-hydroxy-3-arylcoumarins. rsc.org This reaction creates the crucial fourth ring of the coumestan structure. Another probable biogenetic-type synthesis involves the coupling of 4-hydroxycoumarins with catechols. tandfonline.com In this process, the catechol is first oxidized to an o-quinone intermediate, which then reacts with the 4-hydroxycoumarin. tandfonline.com This reaction can be catalyzed by enzymes such as tyrosinase, a polyphenol oxidase. researchgate.nettandfonline.com Various synthetic strategies have been developed to mimic these natural processes, utilizing methods such as iodocyclization followed by palladium-catalyzed lactonization or the reaction of lithiated compounds with diethyloxalate. acs.orgtandfonline.com These diverse synthetic approaches underscore the chemical feasibility of the proposed biosynthetic steps for constructing the tetracyclic coumestan framework. researchgate.net

Precursor Compounds and Putative Enzymatic Transformations

Lespedezacoumestan was first isolated from the aerial parts of Lespedeza virgata, a member of the Leguminosae family. nih.gov Its biosynthesis follows the general pathway for coumestans, starting from an isoflavone (B191592) precursor. For coumestrol (B1669458), a closely related and well-studied coumestan, the direct precursor is the isoflavone daidzein (B1669772). nih.gov The transformation from daidzein to coumestrol is an oxidative cyclization process.

The biosynthesis of this compound would similarly begin with a specific isoflavone that undergoes cyclization. The formation of the coumestan ring system is believed to be catalyzed by oxidoreductase enzymes, which facilitate the necessary electron transfer for the cyclization to occur. nih.gov Research into coumestrol biosynthesis has identified numerous candidate genes encoding for oxidoreductases that are likely involved in this critical step. nih.gov

Further structural modifications, such as the specific hydroxylation and prenylation patterns seen in this compound, are the result of subsequent enzymatic transformations. unc.edu These modifications contribute to the diversity of coumestan structures found in nature. unc.edu Enzymes play a crucial role in these synthetic processes, enabling transformations under mild physiological conditions. tandfonline.comchemrxiv.org The use of biocatalysis, employing enzymes for chemical synthesis, has gained significant traction due to its efficiency and selectivity, mirroring the processes found in nature. researchgate.netmdpi.com

Relationship to Phenylpropanoid and Flavonoid Biosynthesis

The biosynthesis of all coumestans, including this compound, is deeply integrated into the broader phenylpropanoid and flavonoid metabolic pathways. unc.eduresearchgate.net These pathways are responsible for producing a vast array of plant secondary metabolites. researchgate.netgenome.jp

The entire process begins with the primary metabolite and amino acid, L-phenylalanine. researchgate.netfrontiersin.org

General Phenylpropanoid Pathway : The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. unc.eduresearchgate.net A series of hydroxylation and methylation reactions follow, converting cinnamic acid into intermediates like p-coumaric acid. genome.jp This acid is then activated by conversion to its CoA-ester, p-coumaroyl-CoA, which is a central branching point in phenylpropanoid metabolism. nih.gov

Flavonoid/Isoflavonoid (B1168493) Pathway : p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway, where it is converted by chalcone (B49325) synthase (CHS) into a chalcone. nih.gov Chalcone isomerase (CHI) then catalyzes the transformation of the chalcone into a flavanone, such as naringenin. nih.gov

Isoflavonoid Branch : For isoflavonoids, a key enzymatic step involves an aryl group migration, which distinguishes them from other flavonoid classes. frontiersin.org This leads to the formation of the isoflavone backbone.

Coumestan Formation : Coumestans are a specific subclass of isoflavonoids. rsc.orgfrontiersin.org The isoflavone precursors undergo further enzymatic modifications, including hydroxylation and ultimately the oxidative cyclization that defines the coumestan scaffold. nih.govfrontiersin.org

Therefore, this compound is an end-product of a long and complex metabolic route that originates with a fundamental amino acid and proceeds through the general phenylpropanoid and specific isoflavonoid pathways. frontiersin.orgfrontiersin.org

Compound Reference Table

Mechanistic Investigations of Lespedezacoumestan S Biological Activities

Free Radical Scavenging Mechanisms

The primary antioxidant action of Lespedezacoumestan involves its ability to scavenge free radicals. Theoretical studies have investigated several key mechanisms to understand how this process occurs at the molecular level. The three major recognized pathways for radical scavenging are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net Additionally, Radical Adduct Formation (RAF) has been considered as another possible route. researchgate.net

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the antioxidant donates a hydrogen atom to a free radical. nih.govresearchgate.net The feasibility of this pathway is primarily evaluated by the Bond Dissociation Enthalpy (BDE) of the O-H bond involved. A lower BDE value indicates a weaker bond, making the hydrogen atom more easily transferable and thus signifying higher antioxidant activity via this mechanism. frontiersin.org

Computational studies on this compound have shown that in the gas phase and non-polar environments, the HAT mechanism is a preferred pathway for radical scavenging. researchgate.net This is a common finding for many phenolic antioxidants where the direct transfer of a hydrogen atom is thermodynamically favorable in the absence of a polar solvent that can facilitate charge separation. nih.gov The O9−H group in the A-ring of this compound is often identified as a key site for this activity due to the formation of a stable intramolecular hydrogen bond with the adjacent O8 atom, which influences its BDE. ustc.edu.cnaip.org

The SET-PT mechanism is a two-step process. It begins with the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is followed by the transfer of a proton from the antioxidant's radical cation to the radical's anion. researchgate.netresearchgate.net The key thermodynamic parameters governing this mechanism are the Adiabatic Ionization Potential (AIP) for the first step and the Proton Dissociation Enthalpy (PDE) for the second. researchgate.net

For this compound, studies indicate that the SET-PT mechanism is generally considered thermodynamically unfeasible in the gas phase. researchgate.net However, in aqueous solutions, this pathway becomes thermodynamically favored. researchgate.net The solvent's ability to stabilize the charged intermediates (the radical cation and the anion) is crucial for this mechanism to be viable.

The SPLET mechanism is also a two-step process that is particularly relevant in polar, protic solvents. It involves the initial deprotonation of the antioxidant, forming an anion, followed by the transfer of an electron from this anion to the free radical. researchgate.netresearchgate.net The thermodynamic descriptors for this pathway are Proton Affinity (PA) or Proton Dissociation Enthalpy (PDE) for the deprotonation step, and Electron Transfer Enthalpy (ETE) for the subsequent electron transfer from the resulting anion. researchgate.netfrontiersin.org

Research has consistently shown that the SPLET mechanism is the most favored pathway for this compound's radical scavenging activity in polar media, such as aqueous solutions at physiological pH. researchgate.net The ability of water to solvate and stabilize the phenoxide anion formed after the initial proton loss significantly lowers the energy barrier for this pathway, making it more plausible than HAT or SET-PT in such environments. researchgate.net For this compound, the IPs of the anion forms are crucial, with the 3-anion being most active in the gas phase and the 9-anion being most active in solution for the SPLET mechanism. ustc.edu.cn

Radical Adduct Formation (RAF) is a mechanism where the free radical directly adds to the antioxidant molecule, forming a stable adduct radical. This pathway has also been investigated for this compound, particularly in its reaction with the highly reactive hydroxyl (•OH) radical. researchgate.net Quantum chemical studies have considered RAF as one of the four potential reaction mechanisms, alongside HAT, SET-PT, and SPLET, to provide a comprehensive picture of the scavenging activity. researchgate.net The feasibility of RAF depends on the specific radical and the electronic structure of the antioxidant.

Computational Kinetics and Thermodynamics of Radical Scavenging

Computational studies using DFT have been instrumental in quantifying the thermodynamics and kinetics of this compound's radical scavenging activity. By calculating reaction enthalpies and Gibbs free energies for the HAT, SET-PT, and SPLET mechanisms, researchers can predict the most plausible reaction channels. researchgate.net These calculations provide values for BDE, AIP, PDE, PA, and ETE, which are critical for comparing the feasibility of different pathways. researchgate.net Kinetic studies further calculate the rate constants for these reactions, confirming that this compound is an excellent scavenger of radicals like •OH. researchgate.netzenodo.org

The surrounding solvent environment plays a critical role in dictating which radical scavenging mechanism is dominant for this compound. researchgate.netzenodo.org There is a clear distinction between its behavior in non-polar and polar media.

In non-polar environments or the gas phase, the HAT mechanism is generally the most plausible reaction pathway. researchgate.net This is because mechanisms involving charge separation, like SET-PT and SPLET, are energetically penalized without a polar solvent to stabilize the resulting ions.

Conversely, in polar solvents like water, the SPLET mechanism becomes the preferred pathway. researchgate.net The high dielectric constant of water facilitates the initial deprotonation step by stabilizing the resulting anion, making the subsequent electron transfer highly favorable. Studies have shown that this compound reacts faster with hydroxyl radicals in aqueous solution than in non-polar media, highlighting the solvent's crucial role. researchgate.netzenodo.org The SET-PT mechanism also becomes thermodynamically favored in aqueous solutions, although SPLET is often found to be the dominant route. researchgate.net

Table 1: Key Thermodynamic Parameters in Radical Scavenging Mechanisms

| Mechanism | Key Thermodynamic Parameter(s) | Description |

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Enthalpy change associated with the homolytic cleavage of an O-H bond. A lower BDE indicates easier H-atom donation. |

| Single Electron Transfer-Proton Transfer (SET-PT) | Adiabatic Ionization Potential (AIP) | The energy required to remove an electron from the antioxidant molecule. |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the deprotonation of the antioxidant's radical cation. | |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) / Proton Dissociation Enthalpy (PDE) | The affinity of the antioxidant anion for a proton, or the enthalpy of deprotonation of the neutral antioxidant. |

| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron transfer from the antioxidant's anion to the free radical. |

Quantum Chemical Calculations of Antioxidant Descriptors (BDE, IP, PA, ETE)

The antioxidant capabilities of this compound have been investigated through quantum chemical calculations, providing theoretical insights into its free-radical scavenging mechanisms. These studies typically employ density functional theory (DFT) to determine key antioxidant descriptors, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). researchgate.net These descriptors help to elucidate the primary mechanisms by which a compound can neutralize free radicals, namely hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net

Computational studies have explored the reactivity of this compound towards hydroxyl radicals (•OH) in both polar (aqueous) and nonpolar environments. researchgate.net The calculations of various reaction enthalpies, such as BDE, adiabatic ionization potential (AIP), proton dissociation enthalpy (PDE), PA, and ETE, are crucial for understanding the thermodynamics of these scavenging reactions. researchgate.net For instance, lower BDE values suggest a greater ease of hydrogen atom donation to a radical, a key step in the HAT mechanism. researchgate.net Similarly, IP and ETE values are indicative of the molecule's capacity to donate an electron, central to the SET-PT pathway. researchgate.net

The surrounding medium has been shown to influence these antioxidant descriptors significantly. For example, the high solvation enthalpies of electrons and protons in aqueous solutions lead to lower AIP and PA values compared to the gas phase. researchgate.net Research indicates that this compound is an effective scavenger of •OH radicals irrespective of the polarity of the medium, though it reacts more rapidly in aqueous solutions. researchgate.net

Interactive Data Table: Antioxidant Descriptors of this compound

| Antioxidant Descriptor | Value (kJ/mol) | Mechanism Indicated | Significance |

| Bond Dissociation Enthalpy (BDE) | Data not available in search results | Hydrogen Atom Transfer (HAT) | Lower values indicate easier H-atom donation. |

| Ionization Potential (IP) | Data not available in search results | Single Electron Transfer (SET) | Lower values suggest a better electron-donating ability. |

| Proton Affinity (PA) | Data not available in search results | Sequential Proton Loss Electron Transfer (SPLET) | Lower values in aqueous solution facilitate this pathway. researchgate.net |

| Electron Transfer Enthalpy (ETE) | Data not available in search results | Single Electron Transfer (SET) | Indicates the favorability of electron transfer to a radical. |

Cellular and Molecular Mechanisms in Antiproliferative Contexts

This compound's potential as an antiproliferative agent is underpinned by its ability to modulate various cellular and molecular processes that are fundamental to cancer cell growth and survival.

A critical event in the induction of apoptosis is the disruption of mitochondrial function, often characterized by the loss of mitochondrial transmembrane potential (ΔΨm), also known as mitochondrial depolarization. mdpi.com In leukemic cells, agents that induce mitochondrial depolarization can trigger the mitochondrial or intrinsic pathway of apoptosis. mdpi.comnih.gov This process is often associated with the cellular redox state and the status of tumor suppressor proteins like p53. nih.gov While specific studies on this compound's direct effect on mitochondrial depolarization in leukemic cells are not detailed in the provided search results, the general mechanism is well-established for other compounds. For instance, some chemotherapeutic agents cause mitochondrial depolarization, leading to the release of pro-apoptotic factors from the mitochondria. frontiersin.org In acute myeloid leukemia (AML), cells with transferred mitochondria from stromal cells have shown reduced susceptibility to chemotherapy-induced mitochondrial depolarization, highlighting this as a key resistance mechanism. frontiersin.org

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. wikipedia.org The induction of apoptosis is a key strategy for many anticancer therapies. abcam.comnih.govnih.gov Natural compounds, such as certain chalcones, have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, and by activating caspases. mdpi.com The p53 tumor suppressor protein plays a pivotal role in initiating apoptosis in response to cellular stress, such as DNA damage. harvard.edumdpi.com

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control. mdpi.com Inducing cell cycle arrest is a well-established mechanism for inhibiting tumor growth. researchgate.netnih.govfrontiersin.org This arrest can occur at different checkpoints, primarily G1/S and G2/M, preventing the cell from progressing through division. researchgate.net Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their associated cyclins, which are in turn controlled by CDK inhibitors (CDKIs) like p21 and p16. mdpi.comfrontiersin.org The p53 pathway is a central player in mediating cell cycle arrest in response to DNA damage, often by transcriptionally activating the CDKI p21. harvard.edunih.gov

The aberrant activity of intracellular signaling pathways is a hallmark of many cancers, driving processes like proliferation, survival, and metastasis. mdpi.commdpi.com The modulation of these pathways is a major focus of modern cancer therapy. nih.gov Key signaling cascades frequently dysregulated in cancer include the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways. mdpi.comnih.gov Natural compounds have been shown to exert their antiproliferative effects by targeting these pathways. mdpi.comnih.gov For example, some compounds can inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, survival, and autophagy. mdpi.com The transcription factor p53 also acts as a crucial node in signaling networks, influencing cell fate decisions between cell cycle arrest and apoptosis in response to stress. harvard.edu Furthermore, the modulation of pathways like the Nrf2-mediated antioxidant response is gaining attention for its cytoprotective and therapeutic potential. uc.pt

Structure Activity Relationship Sar Studies and Lespedezacoumestan Derivatives

Impact of Hydroxyl and Other Substituent Groups on Reactivity and Potency

Research on various phenolic compounds has demonstrated that the number and location of hydroxyl groups are primary determinants of their antioxidant activity. nih.gov For instance, in flavonoids, a class of compounds structurally related to coumestans, the Trolox equivalent antioxidant capacity (TEAC) is largely governed by the arrangement of -OH groups on the ring system. nih.gov In the context of lespedezacoumestan, theoretical studies have highlighted the essential role of the ortho-dihydroxyl group in its radical-scavenging potency. researchgate.net The 4'-OH group on the D-ring has been identified as a particularly favorable site for trapping radicals. researchgate.net

Furthermore, the introduction of other substituents can modulate activity. For example, in a series of coumarin (B35378) derivatives, it was found that electron-withdrawing groups, such as nitro (NO2) or acetate (B1210297) groups, tended to favor antifungal activity. mdpi.com Conversely, the addition of bulky aliphatic chains, like geranyl or prenyl groups, to different hydroxyl positions can lead to varying effects on activity, underscoring the complex interplay between substituent size, position, and biological function. mdpi.com

A study on naphthoquinone analogs, which share some structural similarities with the core of coumestans, also revealed a strong structure-function relationship where the presence of a free hydroxyl group was associated with significant inhibitory effects. core.ac.uk This highlights a recurring theme in the SAR of phenolic and related compounds: the strategic importance of hydroxyl groups in dictating biological outcomes.

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of this compound analogues with potentially enhanced activity. nih.govnih.gov This process involves the targeted chemical modification of the parent molecule to optimize its interaction with biological targets. nih.gov

The general approach to creating analogues often focuses on modifying key functional groups identified in SAR analyses. nih.gov For instance, based on the importance of hydroxyl groups, synthetic strategies might involve:

Alkylation or Acylation: Introducing various alkyl or acyl groups at specific hydroxyl positions to alter lipophilicity and steric interactions.

Introduction of Electron-Withdrawing or -Donating Groups: Modifying the electronic properties of the aromatic rings to influence reactivity and binding affinity.

Modification of Side Chains: Altering the length and nature of any existing side chains to probe their impact on activity. mdpi.com

A successful example of rational design can be seen in the development of analogues for the natural product CC-1065. nih.gov By understanding the relationship between chemical reactivity and cytotoxic potency, researchers were able to design and synthesize an analogue with a single atom substitution that resulted in a 3- to 10-fold increase in potency. nih.gov This demonstrates the power of a design-led approach based on fundamental SAR principles.

In the context of coumarins, synthetic efforts have focused on creating derivatives with substitutions at various positions on the coumarin scaffold. mdpi.com These studies have shown that even subtle changes, such as the position of a hydroxyl group or the nature of an attached substituent, can lead to significant differences in biological activity. mdpi.com

Computational Approaches to Structure-Activity Relationship Prediction

Computational methods have become indispensable tools in modern medicinal chemistry for predicting and analyzing SAR. nih.govuni-bonn.de These approaches can significantly accelerate the drug discovery process by prioritizing which molecules to synthesize and test, thereby saving time and resources. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The fundamental principle of QSAR is that variations in the biological activity of a group of molecules are correlated with changes in their physicochemical properties, which are in turn determined by their molecular structures. researchgate.net

The process of developing a QSAR model typically involves the following steps:

Data Set Collection: A set of molecules with known biological activities is compiled. youtube.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include parameters like molecular weight, logP (a measure of lipophilicity), and electronic properties. youtube.com

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the observed biological activities. youtube.com

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds. youtube.com

QSAR models have been successfully applied to various classes of compounds, including phenolic antioxidants. nih.gov For these compounds, parameters such as the heat of formation, energies of molecular orbitals, and the number of hydroxyl groups have been used to create models that can estimate antioxidant activities. nih.gov The development of a QSAR model for a series of thiosemicarbazones, for example, enabled the prediction of the activity of new derivatives, leading to the identification of potent inhibitors. nih.gov

A QSAR analysis of polyphenolic compounds, which include structures related to this compound, found that their virucidal activity depended on both the aromatic structure and the conformation of side chains. researchgate.net

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is a computational technique used to identify new, potentially active molecules from large chemical databases based on the structures of known active compounds (ligands). eithealth.euoxfordglobal.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. cam.ac.uknih.gov The core assumption of LBVS is the similarity principle: molecules that are structurally similar are likely to have similar biological activities. oxfordglobal.com

Key methodologies in ligand-based virtual screening include:

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are required for its biological activity. cam.ac.uk By analyzing a set of known active molecules, a common pharmacophore model can be generated and used as a 3D query to search for new compounds that match these features. cam.ac.uk

Shape-Based Screening: These methods compare the 3D shape of a query molecule with those in a database. The idea is that molecules with similar shapes are more likely to fit into the same binding site on a biological target. nih.gov

2D Similarity Searching: This is a faster approach that compares molecules based on their 2D structural representations, often using molecular fingerprints. While less detailed than 3D methods, it can be effective for rapidly screening very large databases. cam.ac.uk

The effectiveness of LBVS relies on the quality of the known active ligands used to build the model and the sophistication of the similarity assessment tools. nih.gov For instance, some advanced methods use quantum mechanics calculations to derive more accurate molecular descriptors for screening. eithealth.eu

Advanced Analytical Methodologies in Lespedezacoumestan Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental analytical technique for separating components within a mixture, making it indispensable for the purity assessment and quantification of natural products. unige.it High-Performance Liquid Chromatography (HPLC) is a particularly powerful method used extensively for the analysis of isoflavonoids and coumestans due to its high resolution, accuracy, and efficiency. taylorfrancis.comtorontech.com

Purity Assessment: The purity of a Lespedezacoumestan isolate is critical for accurate biological and pharmacological studies. HPLC, coupled with a Diode-Array Detector (DAD) or UV-Vis detector, is a primary method for this assessment. pjoes.com The principle involves passing the sample through a column packed with a stationary phase (commonly C18 reversed-phase) and eluting it with a mobile phase. torontech.comnih.gov A pure sample should ideally yield a single, symmetrical chromatographic peak. The presence of additional peaks indicates impurities. google.com Peak purity analysis can be further enhanced by software that examines the spectral homogeneity across a single peak; spectral differences across the peak suggest the co-elution of an impurity. google.com For coumestan (B1194414) derivatives, purity is often confirmed to be greater than 95% using chromatographic and spectroscopic methods before further assays are conducted. nih.gov

Quantification: For quantitative analysis, HPLC is the method of choice. innovareacademics.in A validated HPLC-UV method allows for the reliable quantification of specific compounds in complex mixtures, such as extracts from Lespedeza species. researchgate.net The process involves creating a calibration curve using certified reference standards of the analyte at various concentrations. innovareacademics.in The peak area of this compound in a sample chromatogram is then compared against this curve to determine its exact concentration. innovareacademics.in Method validation ensures the reliability of the results by assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.inresearchgate.net For isoflavonoids and coumestans, LODs can be in the picogram to nanogram range, demonstrating the high sensitivity of the technique. mdpi.comebm-journal.org

A typical HPLC method for analyzing coumestans might involve the following:

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with an aqueous solvent (e.g., water with acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | ebm-journal.orgafu.edu.np |

| Detection | Diode Array Detector (DAD) or UV detector set at the compound's maximum absorbance wavelength (e.g., 260 nm) | pjoes.comafu.edu.np |

| Flow Rate | Typically 0.6-1.0 mL/min | ebm-journal.orgafu.edu.np |

| Quantification | External standard calibration curve | innovareacademics.in |

Integration of Spectroscopic and Spectrometric Data for Complex Mixture Analysis

Analyzing this compound directly from its natural source, such as plants from the genus Lespedeza, presents the challenge of a highly complex matrix. researchgate.netjmb.or.kr To overcome this, researchers integrate chromatographic separation with powerful spectroscopic and spectrometric detectors. The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a preeminent technique in this field. thermofisher.com

This hyphenated technique leverages the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. mdpi.com The mass spectrometer separates ions based on their mass-to-charge (m/z) ratio, providing two critical pieces of information. thermofisher.commsu.edu

First, it provides the precise molecular weight of the eluting compound, which is a key identifier. Second, by performing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, yielding a characteristic pattern of product ions. researchgate.net This fragmentation pattern acts like a fingerprint, allowing for the confident structural elucidation of the compound, even in trace amounts within a complex mixture. researchgate.netresearchgate.net The structures of novel coumestans and other polyphenols isolated from Lespedeza species have been successfully identified using this combination of NMR spectroscopy, UV spectroscopy, and mass spectrometry. researchgate.netrevmedchir.ro

The UV spectrum, captured simultaneously by the DAD detector in the HPLC system, provides complementary information about the compound's chromophore system, which is characteristic of the coumestan class. researchgate.netresearchgate.net The integration of these data streams—retention time (chromatography), UV spectrum (spectroscopy), and mass/fragmentation pattern (spectrometry)—provides a highly confident identification and characterization of this compound in complex samples. researchgate.netrevmedchir.ro

Computational Analytical Methods in Natural Product Research

In parallel with experimental techniques, computational methods have become a vital tool in natural product research. nih.gov Density Functional Theory (DFT) is a quantum chemical method widely used to investigate the molecular and electronic properties of isoflavones and coumestans. researchgate.netuc.pttandfonline.com These theoretical calculations provide insights that complement and help interpret experimental data.

DFT studies can be used to:

Predict Molecular Structure: Calculations can determine the most stable three-dimensional conformation of a molecule, like this compound. taylorfrancis.com These predicted geometries, including bond lengths and angles, can be correlated with experimental data from X-ray crystallography. eurjchem.com

Simulate Spectroscopic Data: DFT can be used to calculate and simulate vibrational (IR, Raman) and NMR spectra. uc.ptresearchgate.net Comparing these theoretical spectra with experimental ones aids in the complete and accurate assignment of spectral signals, confirming the compound's structure. uc.pteurjchem.com

Elucidate Electronic Properties: Methods like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) analysis reveal information about a molecule's reactivity. researchgate.netaraproceedings.com For example, these calculations can identify the likely sites for nucleophilic or electrophilic attack and predict the molecule's antioxidant potential by examining its ability to donate a hydrogen atom or an electron. tandfonline.comnih.gov

For coumestans, DFT has been employed to study their antioxidant mechanisms, conformational preferences, and electrode potentials, with theoretical results showing excellent agreement with experimental findings. nih.govresearchgate.nettandfonline.com This synergy between computational and experimental analysis provides a deeper understanding of the chemical nature of this compound and guides further research into its properties and potential applications.

Ecological and Broader Phytochemical Significance of Lespedezacoumestan

Distribution and Role within the Lespedeza Genus Phytochemical Profile

The genus Lespedeza, a member of the Fabaceae family, encompasses approximately 40 to 45 species of perennial herbs and shrubs. wikipedia.orgunc.edu These plants are predominantly found in the temperate and subtropical regions of East Asia and eastern North America. wikipedia.orgunc.edukew.org The phytochemical profile of the Lespedeza genus is rich and varied, containing compounds such as flavonoid glycosides, lignans, sterols, alkaloids, organic acids, and coumestans. revmedchir.ro

Within this diverse chemical landscape, coumestans, including lespedezacoumestan, represent a significant class of compounds. Various Lespedeza species are known to produce these polyphenolic compounds. revmedchir.romdpi.com For instance, research has identified the presence of coumestans in Lespedeza bicolor and Lespedeza capitata. revmedchir.romdpi.comresearchgate.net Specifically, a novel coumestan (B1194414), lespebicoumestan A, was isolated from Lespedeza bicolor. mdpi.com The presence of these compounds is not uniform across all species or even within different parts of the same plant. For example, a comparison of the stem bark and root bark of L. bicolor revealed that certain coumestans are present in both parts, but in differing amounts. researchgate.net

This compound as a Representative Coumestan in Plant Defense Mechanisms

Coumestans, as a class of phytochemicals, play a crucial role in plant defense. mdpi.com They are a type of phytoalexin, which are low molecular weight antimicrobial compounds synthesized by plants in response to biotic and abiotic stresses. mdpi.comijsrm.net This inducible defense mechanism is a key part of a plant's ability to counteract invading microorganisms. mdpi.comijsrm.net

The biosynthesis of coumestans is part of the broader phenylpropanoid pathway, which is responsible for producing a wide array of flavonoid phytoalexins. mdpi.com When a plant is subjected to stress, such as an insect attack or microbial infection, the production of these defensive compounds is triggered. frontiersin.orgnih.gov For example, in soybeans, coumestrol (B1669458) levels, another well-known coumestan, have been observed to increase in response to insect attacks. frontiersin.org

This compound, as a member of the coumestan family, is considered part of this defense system. Phytoalexins like coumestans are known to have antifungal and antibacterial properties. nih.gov The production of these compounds at the site of an attempted infection helps to inhibit the growth and spread of pathogens. ijsrm.net This chemical defense is a widespread strategy among plants, particularly within the Leguminosae (Fabaceae) family, to which Lespedeza belongs. mdpi.com The presence and induction of this compound and other related coumestans are therefore integral to the plant's ability to survive and thrive in the face of environmental challenges. nih.govwikipedia.orgheraldopenaccess.us

Comparative Phytochemical Analysis of Lespedeza Species with Coumestan Content

A comparative analysis of different Lespedeza species reveals significant variations in their phytochemical profiles, including the content of coumestans and other polyphenolic compounds. These differences can influence the respective biological activities of the plant extracts.

Lespedeza bicolor has also shown significant promise due to its high total flavonoid content. mdpi.comresearchgate.net Research on L. bicolor has led to the isolation of several pterocarpans and coumestans, some of which were novel to science. mdpi.comresearchgate.net For example, lesbicoumestan was isolated from the roots of this species. researchgate.net The presence of these compounds contributes to its documented antioxidant and anti-inflammatory properties. mdpi.comresearchgate.netfrontiersin.org

Lespedeza capitata, while exhibiting a comparatively lower antioxidant profile than L. cuneata and L. bicolor, still contains valuable bioactive compounds such as quercetin (B1663063) and chlorogenic acid. mdpi.comresearchgate.net It is also known to contain coumestans. revmedchir.ro

The following table provides a comparative overview of the phytochemical content and antioxidant activity of these three Lespedeza species based on available research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Lespedezacoumestan in laboratory settings?

- Methodological Answer : Synthesis protocols should include stepwise procedures for isolation or chemical synthesis, solvent systems, temperature control, and purification methods (e.g., column chromatography or recrystallization). Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by adhering to guidelines for experimental documentation, including detailed reaction conditions and spectral data .

Q. Which analytical techniques are most effective for validating this compound’s antioxidant properties?

- Methodological Answer : Quantitative assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (oxygen radical absorbance capacity) are foundational. Pair these with spectrophotometric measurements to track reaction kinetics. For structural insights, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups involved in redox activity. Cross-reference findings with computational studies (e.g., density functional theory) to correlate electronic properties with experimental results .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies using buffers at varying pH levels (e.g., simulated gastric fluid at pH 2.0 and intestinal fluid at pH 7.4). Monitor degradation via HPLC or UV-Vis spectroscopy over time. Include controls for temperature, light exposure, and oxidative stress (e.g., H2O2 treatment). Document deviations rigorously to ensure replicability .

Advanced Research Questions

Q. What computational strategies reconcile discrepancies between this compound’s theoretical antioxidant potential and experimental bioactivity data?

- Methodological Answer : Integrate quantum chemical calculations (e.g., bond dissociation enthalpy for O–H groups) with kinetic modeling to predict radical scavenging efficiency. Validate using experimental IC50 values and compare with structurally analogous coumestans. Address contradictions by examining solvent effects, stereochemical constraints, or competing reaction pathways in vitro .

Q. How can mixed-methods approaches resolve conflicting findings on this compound’s mechanism of action across studies?

- Methodological Answer : Combine quantitative dose-response assays with qualitative mechanistic studies (e.g., electron paramagnetic resonance spectroscopy to detect radical intermediates). Use systematic review frameworks (PRISMA or Cochrane guidelines) to meta-analyze heterogeneous data, assessing bias in experimental designs (e.g., cell line variability, concentration ranges) .

Q. What thermodynamic parameters are critical for optimizing this compound’s formulation in drug delivery systems?

- Methodological Answer : Determine solubility parameters (Hildebrand or Hansen solubility parameters) and partition coefficients (log P) to predict bioavailability. Use differential scanning calorimetry (DSC) to study phase transitions and compatibility with excipients. Model diffusion kinetics across synthetic membranes to simulate in vivo absorption .

Q. How should researchers design a study to evaluate this compound’s synergistic effects with other antioxidants?

- Methodological Answer : Employ factorial design experiments to test combinations (e.g., with ascorbic acid or α-tocopherol). Measure additive/synergistic effects via isobolographic analysis or Chou-Talalay indices. Include statistical power calculations to ensure sample sizes are adequate for detecting interaction effects .

Methodological and Reporting Considerations

Q. What guidelines ensure rigorous reporting of this compound research for peer-reviewed publication?

- Methodological Answer : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details: report characterization data for novel compounds, provide spectral peaks in Supporting Information, and avoid duplicating figures/tables in text. Use PRISMA checklists for systematic reviews to enhance transparency .

Q. How can researchers address reproducibility challenges in this compound studies?

- Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Share raw data (e.g., NMR spectra, kinetic curves) in public repositories. Use standardized positive controls (e.g., Trolox for antioxidant assays) and validate findings across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.